Ethyl 5-cyano-2-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

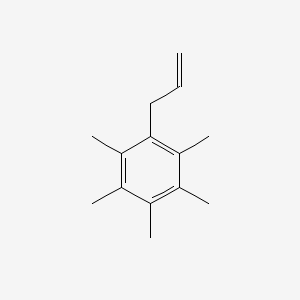

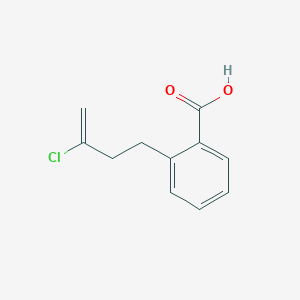

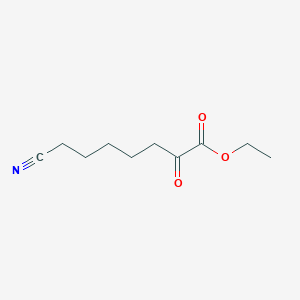

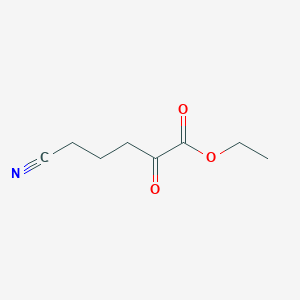

Ethyl 5-cyano-2-oxovalerate, also known by its IUPAC name ethyl 5-cyano-2-oxopentanoate, is a chemical compound with the molecular formula C8H11NO3 . It has a molecular weight of 169.18 . The compound is typically stored in a fridge and has a physical form of yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-2-oxovalerate is1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

Ethyl 5-cyano-2-oxovalerate is a yellow oil . It has a molecular weight of 169.18 . The compound is typically stored in a fridge .Aplicaciones Científicas De Investigación

Synthesis of Coumarin-3-carboxylate Ester

Ethyl 5-cyano-2-oxovalerate, also known as ethyl cyanoacetate, is used in the condensation with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This process includes a Knoevenagel procedure followed by selective cyclization .

Development of Efficient Synthesis Methods

Ethyl cyanoacetate is used in the development of efficient and facile approaches for the preparation of coumarin-3-carboxylate ester . A low-transition-temperature mixture (LTTM) formed from L-proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter .

Production of Dyes and Drug Candidates

Coumarin derivatives, which can be synthesized using ethyl cyanoacetate, have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .

Synthesis of Highly Substituted Tetrahydroquinolines

Ethyl 5-cyano-2-oxovalerate is used in the synthesis of highly substituted tetrahydroquinolines . The tetrahydroquinoline family has a wide range of applications and is a key structural motif in pharmaceutical agents .

Research and Development in Material Science

Ethyl 5-cyano-2-oxovalerate is used in research and development in material science . It is used in the synthesis of new materials and the study of their properties .

Chemical Synthesis and Chromatography

Ethyl 5-cyano-2-oxovalerate is used in chemical synthesis and chromatography . It is used in the preparation of various chemical compounds and in the separation of mixtures .

Propiedades

IUPAC Name |

ethyl 5-cyano-2-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDNGORKEHABKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641277 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-oxovalerate | |

CAS RN |

857431-56-2 |

Source

|

| Record name | Ethyl 5-cyano-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.